molecular formula C12H8O4 B6241809 5-(4-formylphenyl)furan-2-carboxylic acid CAS No. 400744-65-2

5-(4-formylphenyl)furan-2-carboxylic acid

Cat. No.: B6241809
CAS No.: 400744-65-2
M. Wt: 216.19 g/mol
InChI Key: GFSJSDMWCMSHIY-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a formyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-formylphenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxymethylfurfural, a compound derived from biomass.

    Protection of the Formyl Group: The formyl group of 5-hydroxymethylfurfural is protected by acetalization with 1,3-propanediol to prevent degradation and premature oxidation.

    Oxidation: The protected intermediate is then oxidized using a hydroxyapatite-supported gold catalyst in the presence of oxygen. This step converts the intermediate to 5-formylfuran-2-carboxylic acid.

    Deprotection: The final step involves deprotection of the formyl group using mineral acids to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The use of protective chemistry and selective oxidation ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

5-(4-Formylphenyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-formylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    5-Formylfuran-2-carboxylic acid: Similar structure but lacks the phenyl group.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of a formyl group.

    5-Hydroxymethylfurfural: Precursor in the synthesis of 5-(4-formylphenyl)furan-2-carboxylic acid.

Properties

CAS No.

400744-65-2

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-(4-formylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15)

InChI Key

GFSJSDMWCMSHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(O2)C(=O)O

Purity

0

Origin of Product

United States

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